molecular formula C18H28N2O2 B8618446 N-(9-decenyl)-N'-benzyloxyurea CAS No. 122149-00-2

N-(9-decenyl)-N'-benzyloxyurea

Cat. No. B8618446
Key on ui cas rn: 122149-00-2
M. Wt: 304.4 g/mol
InChI Key: KRFIHSSBJZAULW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05066658

Procedure details

To a solution of 9-decenyl isocyanate, prepared as in Example 18 above from 10.8 ml of 10-undecenoyl chloride in 1,2-dichloroethane (150 ml) at room temperature was added benzyloxyamine (7.2 g). After 20 minutes, the mixture was evaporated, hexane (50 ml) was added, and the mixture cooled to 0° C. The resulting solids were collected by filtration, to provide N-(9-decenyl)-N'-benzyloxyurea as a white solid (7.14 g, mp 53°-55° C.). To a stirred slurry of this urea (3.50 g, 11.65 mmol) in DMF (35 ml) at room temperature under nitrogen was added sodium hydride (490 mg of a 60% dispersion in oil). After one hour, 1,3-dibromopropane (1.45 ml) was added, and the reaction was stirred for two hours. The mixture was poured into 1% aqueous HCl (200 ml), and extracted twice with ether. The combined extracts were washed with water, dried (MgSO4), filtered and evaporated. Purification by chromatography on silica gave 3-decyl-1-benzyloxy-3,4,5,6-tetrahydro-lH-pyrimidin-2-one as a colorless oil (1.92 g, 48% yield). Hydrogenolysis as in Example 2 above provided the title compound as a light magenta solid, after recrystallization from carbon tetrachloride, mp 45°-46° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10.8 mL
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
7.2 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([N:11]=[C:12]=[O:13])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH:9]=[CH2:10].C(Cl)(=O)CCCCCCCCC=C.[CH2:27]([O:34][NH2:35])[C:28]1[CH:33]=[CH:32][CH:31]=[CH:30][CH:29]=1>ClCCCl>[CH2:1]([NH:11][C:12]([NH:35][O:34][CH2:27][C:28]1[CH:33]=[CH:32][CH:31]=[CH:30][CH:29]=1)=[O:13])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH:9]=[CH2:10]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCCCCCC=C)N=C=O
Name
Quantity
10.8 mL
Type
reactant
Smiles
C(CCCCCCCCC=C)(=O)Cl
Name
Quantity
150 mL
Type
solvent
Smiles
ClCCCl
Step Two
Name
Quantity
7.2 g
Type
reactant
Smiles
C(C1=CC=CC=C1)ON

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the mixture was evaporated
ADDITION
Type
ADDITION
Details
hexane (50 ml) was added
FILTRATION
Type
FILTRATION
Details
The resulting solids were collected by filtration

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
C(CCCCCCCC=C)NC(=O)NOCC1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 7.14 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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